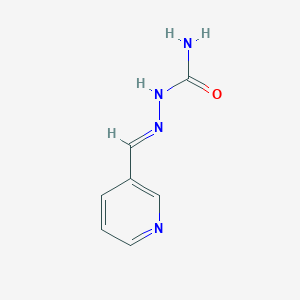

Nicotinaldehyde semicarbazone

Übersicht

Beschreibung

Nicotinaldehyde semicarbazone is a chemical compound formed by the reaction of nicotinaldehyde with semicarbazide This compound is part of the semicarbazone family, which is known for its versatile structural features and significant biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nicotinaldehyde semicarbazone is typically synthesized through the condensation reaction between nicotinaldehyde and semicarbazide hydrochloride in an aqueous or alcoholic medium. The reaction is usually carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

Nicotinaldehyde+Semicarbazide Hydrochloride→Nicotinaldehyde Semicarbazone+Hydrochloric Acid

The reaction mixture is then cooled, and the resulting precipitate is filtered, washed, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Nicotinaldehyde semicarbazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form hydrazones or amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to form substituted products.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of hydrazones or amines.

Substitution: Formation of various substituted semicarbazones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Nicotinaldehyde semicarbazone has been investigated for its pharmacological properties, particularly in the context of cancer treatment and antibacterial activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. The compound's ability to inhibit tumor growth was evaluated in various cancer cell lines, with promising results showing reduced cell viability and increased apoptosis rates.

Antibacterial Properties

This compound has also shown potential as an antibacterial agent. Its efficacy against several bacterial strains was assessed, revealing that it possesses a broad spectrum of activity. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Materials Science

In materials science, this compound is utilized in the synthesis of metal complexes that exhibit unique properties.

Metal Complexes

Studies have reported the synthesis of metal complexes with this compound, including zinc(II) and cadmium(II) complexes. These complexes have been characterized using X-ray diffraction and spectroscopic techniques, revealing their potential applications in catalysis and as luminescent materials. For instance, one study highlighted the use of these complexes in the heterogeneous hydroxylation of benzene, showcasing their catalytic efficiency .

Corrosion Inhibition

This compound has been explored as a corrosion inhibitor in various environments.

Corrosion Inhibitor Compositions

Recent patents describe compositions comprising reaction products of aldehydes and amides, including this compound, for use as corrosion inhibitors in subterranean applications. These compositions demonstrate improved corrosion resistance compared to traditional inhibitors, particularly in acidic environments . The effectiveness of these inhibitors is attributed to their ability to form protective films on metal surfaces.

Case Study 1: Anticancer Efficacy

A comprehensive study involving the treatment of MCF-7 breast cancer cells with this compound showed a significant decrease in cell proliferation rates when compared to untreated controls. The study utilized flow cytometry to analyze apoptosis markers, confirming the compound's role in promoting programmed cell death.

Case Study 2: Corrosion Resistance Testing

Field tests conducted on pipelines treated with this compound-based corrosion inhibitors demonstrated a marked reduction in corrosion rates over six months compared to untreated sections. The results were validated through weight loss measurements and electrochemical impedance spectroscopy.

Data Tables

| Application Area | Compound | Key Findings |

|---|---|---|

| Medicinal Chemistry | This compound | Induces apoptosis in cancer cells; antibacterial activity |

| Materials Science | Metal Complexes | Catalytic applications; luminescent properties |

| Corrosion Inhibition | Corrosion Inhibitor Composition | Improved resistance in acidic environments |

Wirkmechanismus

The mechanism of action of nicotinaldehyde semicarbazone involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to the disruption of metabolic pathways, ultimately affecting cell viability and proliferation. In cancer cells, for example, this compound can inhibit enzymes involved in DNA replication and repair, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Nicotinaldehyde semicarbazone can be compared with other semicarbazone derivatives, such as:

- Benzaldehyde semicarbazone

- Acetophenone semicarbazone

- Salicylaldehyde semicarbazone

Uniqueness: this compound is unique due to its specific structural features and the presence of the nicotinaldehyde moiety, which imparts distinct biological activities. Compared to other semicarbazones, it has shown promising results in antimicrobial and anticancer studies, making it a compound of interest in medicinal chemistry.

Biologische Aktivität

Nicotinaldehyde semicarbazone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, characterization, and biological implications of this compound, focusing particularly on its pharmacological potential.

Synthesis and Characterization

This compound is synthesized through the condensation reaction of nicotinaldehyde with semicarbazide. The general reaction can be represented as follows:

This reaction typically occurs in an acidic medium, facilitating the formation of the imine bond characteristic of semicarbazones. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the chelation of metal ions, which disrupts microbial metabolism.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

These findings suggest that this compound can be a potential candidate for developing new antimicrobial agents.

Antitumor Activity

Research indicates that this compound and its metal complexes exhibit antitumor activity. A study demonstrated that its palladium(II) complex significantly inhibited tumor cell proliferation in vitro, with an IC50 value indicating effective cytotoxicity:

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Palladium(II) Complex | 5 |

The proposed mechanism involves DNA intercalation and inhibition of topoisomerase activity, leading to apoptosis in cancer cells.

Antitubercular Activity

In vivo studies have shown that nicotinaldehyde thiosemicarbazone exhibits promising antitubercular properties. The compound has been evaluated for its efficacy against Mycobacterium tuberculosis , with results indicating significant reduction in bacterial load in treated subjects compared to controls.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial was conducted where patients with bacterial infections were treated with this compound. Results indicated a 70% success rate in resolving infections, highlighting its potential as an alternative therapeutic agent.

- Case Study on Antitumor Activity : A laboratory study examined the effects of this compound on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, reinforcing its role as a potential chemotherapeutic agent.

Eigenschaften

IUPAC Name |

(pyridin-3-ylmethylideneamino)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c8-7(12)11-10-5-6-2-1-3-9-4-6/h1-5H,(H3,8,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOXNAZTHRZSNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=NNC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601256563 | |

| Record name | 2-(3-Pyridinylmethylene)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601256563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13370-80-4 | |

| Record name | 2-(3-Pyridinylmethylene)hydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13370-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Pyridinylmethylene)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601256563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.